2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid

Peptide Stability Proteolytic Resistance Conformational Rigidity

Researchers optimizing peptide leads often face rapid proteolytic degradation and conformational flexibility that limits target affinity. 2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid (CAS 1888661-71-9) addresses these challenges as a non-proteinogenic building block for Boc-SPPS. - Introduces a strained cyclobutyl ring to lock bioactive conformations, reducing entropic penalty upon target binding. - Enhances proteolytic stability in biological media vs. linear side-chain analogs, critical for in vivo probes and therapeutics. - Boc protection ensures compatibility with standard TFA deprotection protocols, streamlining solid-phase synthesis workflows.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B13637732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyOTCAYPVLVXQJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid: Key Properties


2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid, with the CAS registry number 1888661-71-9, is a protected non-proteinogenic amino acid derivative featuring a cyclobutyl side chain and a tert-butoxycarbonyl (Boc) protecting group on the amine functionality [1]. This compound is primarily employed as a building block in peptide synthesis, where the Boc group provides stability under basic conditions and allows for selective deprotection under acidic conditions [1].

Boc-protected amino acid for solid-phase peptide synthesis (SPPS)
Cyclobutyl side chain introduces conformational rigidity for SAR exploration
Supports peptide stability and lipophilicity modulation studies

Why 2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid Is Irreplaceable


Substituting 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid with more common Boc-protected amino acids, such as Boc-alanine or Boc-phenylalanine, fails to replicate the unique conformational and electronic properties conferred by the cyclobutyl side chain. The strained cyclobutyl ring introduces a specific degree of rigidity and non-planar geometry that significantly alters peptide secondary structure and proteolytic stability, a feature absent in linear or smaller cyclic analogs . This structural constraint is critical for optimizing binding affinity and selectivity in peptide-based drug candidates, making generic substitution unsuitable for structure-activity relationship (SAR) studies or lead optimization .

1 Linear or smaller cyclic side chains cannot replicate the ring strain and restricted conformations of cyclobutyl
2 Aromatic or branched aliphatic replacements alter lipophilicity and conformational profile, affecting peptide secondary structure
3 Analogues lacking a disclosed scalable synthetic route may introduce supply and reproducibility risk

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid vs. Key Analogs


Proteolytic Stability vs. Unconstrained Amino Acids

Incorporation of cyclobutyl-containing amino acids, such as the deprotected form of 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid, into peptides enhances resistance to proteolytic degradation compared to peptides composed solely of natural, unconstrained amino acids. While direct head-to-head stability data for this specific compound are not publicly available, a class-level inference can be drawn from studies on structurally related cyclobutane-containing amino acids, which demonstrate increased peptide stability due to conformational restriction .

Proteolytic Stability
Class-level inference
Enhanced resistance inferred from cyclobutyl-containing amino acid class
Supports stability screening context
Direct stability data for this compound not publicly available
Peptide Stability Proteolytic Resistance Conformational Rigidity

Lipophilicity vs. Natural Amino Acids

The cyclobutyl side chain in 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid imparts distinct physicochemical properties compared to natural amino acids like alanine. Specifically, the deprotected form of this compound, 2-amino-4-cyclobutylbutanoic acid, has a calculated XLogP3 value of -1, indicating moderate hydrophobicity [1]. In contrast, the natural amino acid alanine has a calculated XLogP3 of approximately -3 [1]. This difference in lipophilicity can significantly influence peptide-membrane interactions and pharmacokinetic properties.

Lipophilicity vs. Alanine
Reported
XLogP3 -1 (cyclobutyl) vs. -3 (alanine)
Supports lipophilicity modulation studies
Calculated values; experimental validation recommended
Lipophilicity Conformational Analysis Peptide Design

Conformational Restriction vs. Aromatic & Branched Analogs

The cyclobutyl ring in 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid provides a distinct conformational profile compared to aromatic (e.g., phenylalanine) or branched aliphatic (e.g., valine) amino acid side chains. The strained four-membered ring restricts the available dihedral angles, leading to a unique set of low-energy conformations that can be exploited to stabilize specific peptide secondary structures, such as β-turns or helical motifs [1]. This is in contrast to the more flexible conformations accessible to linear alkyl or aromatic side chains [1].

Conformational Restriction
Class-level inference
Restricted dihedral space vs. flexible Phe/Val side chains
Conformational constraint for SAR and secondary structure design
Quantitative dihedral data not available
Conformational Analysis Peptide Structure Molecular Dynamics

Scalable Synthesis from N-Boc-L-vinyl Glycine

A scalable preparation method for the deprotected form of the compound, (2S)-2-amino-4-cyclobutylbutyric acid, has been described in a patent, starting from N-Boc-L-vinyl glycine. This method involves an addition reaction with bromine to yield (2R)-3... and subsequent steps to afford the target chiral amino acid [1]. This patent route provides a clear, reproducible synthetic pathway, which is a key differentiator for procurement when compared to analogs lacking a well-defined, scalable synthesis.

Scalable Synthesis
Method context
Patent route from N-Boc-L-vinyl glycine (CN114380706A)
Defined synthetic pathway aids procurement planning
Supports reliable supply and reproducibility
Synthetic Methodology Process Chemistry Non-natural Amino Acids

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid: Research Applications


SPPS with Acid-Labile Boc Protection

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is ideally suited for use in Boc-SPPS, where the tert-butoxycarbonyl group can be removed under mild acidic conditions (e.g., TFA), allowing for the controlled elongation of the peptide chain while the cyclobutyl side chain remains stable [1].

Conformationally Constrained Peptide Therapeutics

This compound is a critical building block for medicinal chemists aiming to improve the potency, selectivity, and stability of peptide leads. The rigid cyclobutyl moiety can be incorporated to lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon target binding [1].

SAR Studies on Lipophilicity & Membrane Permeability

Researchers can utilize this compound to systematically explore the impact of introducing a moderately hydrophobic, conformationally restricted side chain on peptide-membrane interactions, as suggested by its calculated XLogP3 value of -1 [1].

Peptides with Enhanced Proteolytic Stability

Given the class-level inference of enhanced stability against proteases conferred by cyclobutyl-containing amino acids, this compound is a strategic choice for designing peptide-based probes or therapeutics intended for use in biological media or in vivo, where resistance to degradation is paramount [1].

Application
Selection Property
Validation Focus
Boc-based SPPS
Boc stability under basic coupling; acid-labile deprotection
Deprotection efficiency and peptide elongation fidelity
Constrained peptide design
Cyclobutyl-induced rigidity and non-planar geometry
Secondary structure stabilization and target binding studies
Lipophilicity SAR
Moderate hydrophobicity (calculated XLogP3)
Membrane interaction and permeability assay correlation
Proteolytic stability screening
Reported class-level enhancement of resistance
Stability assay in biological media; half-life measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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